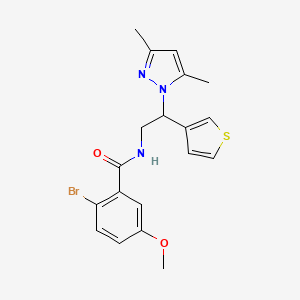

2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-methoxybenzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3O2S/c1-12-8-13(2)23(22-12)18(14-6-7-26-11-14)10-21-19(24)16-9-15(25-3)4-5-17(16)20/h4-9,11,18H,10H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLJSJCKIVJMCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=C(C=CC(=C2)OC)Br)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C19H20BrN3O2S

- Molecular Weight : 434.4 g/mol

- CAS Number : 2034252-49-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cells. The presence of the pyrazole and thiophene rings allows for significant hydrogen bonding and π-π interactions, which are crucial for binding to biological receptors and enzymes.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may act as a modulator for various receptors, influencing cell signaling pathways.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines.

Case Study: Cytotoxicity Assays

A study investigated the cytotoxic effects of related compounds on glioma and neuroblastoma cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5f | C6 | 5.13 |

| 5f | SH-SY5Y | 5.00 |

| 5-FU | C6 | 8.34 |

| 5-FU | SH-SY5Y | 8.53 |

The compound demonstrated a selective cytotoxic effect, particularly on the C6 glioma cell line, inducing apoptosis as the primary mechanism of cell death .

In Vitro Studies

In vitro studies have shown that this compound can induce cell cycle arrest in cancer cells. Flow cytometry analysis revealed:

- G0/G1 Phase Arrest : 45.1%

- S Phase Arrest : 32.9%

- G2/M Phase Arrest : 19.5%

These findings suggest that the compound may effectively halt the progression of cancer cells through the cell cycle, thereby reducing tumor growth .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antitumor Activity :

- Compounds containing pyrazole and thiophene moieties have been studied for their antitumor properties. For instance, derivatives of pyrazole have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. The structural features of 2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-methoxybenzamide may enhance its efficacy against cancer cells by targeting specific CDKs involved in tumor proliferation .

-

Inhibition of Enzymatic Activity :

- The compound may act as an inhibitor for various enzymes involved in metabolic pathways, particularly those linked to cancer and infectious diseases. For example, pyrazole derivatives have been explored for their ability to inhibit enzymes like CYP121, which is crucial for the survival of Mycobacterium tuberculosis . The bromine atom in the compound could enhance binding affinity to target sites, making it a candidate for further development as a therapeutic agent.

Biological Research Applications

- Targeted Drug Development :

- Fragment-Based Drug Discovery :

Synthetic Methodologies

- Synthesis of Novel Derivatives :

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups—bromo, methoxy, pyrazole, and thiophene—are shared with other bioactive or functional molecules. Below is a comparative analysis with structurally related compounds from the evidence:

Key Comparisons:

Thiophene and Pyrazole Moieties :

- The target compound and PT-ADA-PPR both incorporate thiophen-3-yl and pyrazole groups. PT-ADA-PPR’s extended ether linkages enhance solubility and enable dual-color imaging , whereas the bromo and methoxy groups in the target compound may improve lipophilicity and receptor binding.

- Compound 5b () uses a thiophen-3-yl group but pairs it with a nitroimidazole core, which is critical for antibacterial activity . The absence of a nitro group in the target compound suggests divergent bioactivity.

Benzamide vs. Sulfonamide/Sulfonyl Groups :

- The target compound’s benzamide group contrasts with sulfonamides like 827593-21-4. Benzamides are often associated with kinase inhibition or protease modulation, while sulfonamides are prevalent in antimicrobial and diuretic drugs .

Electronic Effects of Substituents :

- The bromo and methoxy groups in the target compound are electron-withdrawing and electron-donating, respectively. This combination may fine-tune electronic density compared to PT-ADA-PPR’s adamantane-carboxamide, which enhances rigidity and hydrophobicity .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis involves multi-step strategies, including:

- Bromination and acylation : Introduce the bromo and methoxy groups early to avoid side reactions. For example, iodomethane can be used for methoxylation under basic conditions (K₂CO₃, DMF, 80°C) .

- Heterocycle assembly : Construct the pyrazole and thiophene moieties via cyclocondensation. Phosphorus oxychloride (POCl₃) is effective for cyclizing hydrazide intermediates .

- Purification : Use gradient elution with ethyl acetate/petroleum ether mixtures to isolate intermediates (yields: 71–86%) .

Q. Which spectroscopic methods are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl) and monitor reaction progress .

- High-resolution MS : Validate molecular weight (e.g., C₂₀H₂₁BrN₃O₂S, MW: 463.37 g/mol) .

- IR spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

- Cross-validation : Combine X-ray crystallography (e.g., SHELXL refinement ) with DFT calculations to resolve ambiguities in NMR assignments.

- Crystallographic challenges : Low solubility may require co-crystallization agents (e.g., DMSO) or solvent screening .

Q. What strategies optimize reaction yields in the acylation step?

- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DCM or THF) improve reagent solubility, while controlled temperature (0–25°C) minimizes decomposition .

Q. How does the substitution pattern influence biological activity?

- Structure-activity relationship (SAR) : The 3,5-dimethylpyrazole group enhances hydrophobic interactions, while the thiophene moiety may improve membrane permeability .

- Docking studies : Compare binding affinities of analogs (e.g., bromo vs. iodo substituents) using AutoDock Vina .

Q. What computational methods predict metabolic stability?

- In silico ADME : Use SwissADME to assess CYP450 interactions and logP values. The methoxy group reduces metabolic oxidation compared to hydroxyl analogs .

- MD simulations : Evaluate conformational stability of the ethyl linker in aqueous environments (GROMACS) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Experimental design : Control variables such as cell lines (e.g., HEK293 vs. HeLa) and assay conditions (IC₅₀ vs. EC₅₀).

- Batch variability : Ensure compound purity (>95% by HPLC) and confirm stereochemistry (CD spectroscopy) .

Q. Why do crystallographic data sometimes conflict with computational models?

- Crystal packing effects : X-ray structures may show non-biological conformations due to lattice forces. Compare with solution-phase NMR data .

- DFT limitations : Gas-phase calculations ignore solvent interactions; use implicit solvent models (e.g., COSMO) for accuracy .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.